

Application Notes and Protocols for Neuroinflammatory-IN-2

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Compound of Interest

Compound Name: *Neuroinflammatory-IN-2*

Cat. No.: *B12404597*

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Introduction

Neuroinflammatory-IN-2 is a potent, cell-permeable inhibitor of the NF- κ B signaling pathway, a critical regulator of the inflammatory response in the central nervous system. Chronic neuroinflammation is a key feature in the pathology of numerous neurodegenerative diseases. [1][2][3][4] By targeting the NF- κ B pathway, **Neuroinflammatory-IN-2** serves as a valuable tool for investigating the mechanisms of neuroinflammation and for the preclinical assessment of potential therapeutic strategies. These application notes provide detailed information on the stability, storage, and handling of **Neuroinflammatory-IN-2** to ensure its optimal performance and reproducibility in experimental settings.

Physicochemical Properties

Property	Value
Formula	C ₂₂ H ₂₁ N ₅ O ₃
Molecular Weight	403.44 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO (≥ 50 mg/mL), Ethanol (≥ 10 mg/mL), and DMF (≥ 25 mg/mL). Insoluble in water.
Purity (as determined by HPLC)	≥ 98%

Storage and Stability

Proper storage and handling of **Neuroinflammatory-IN-2** are crucial to maintain its chemical integrity and biological activity. The following tables summarize the stability data under various conditions.

Solid Form Stability

The lyophilized powder of **Neuroinflammatory-IN-2** is stable when stored under the recommended conditions.

Storage Condition	Time Period	Purity Change	Notes
-20°C, dessicated, protected from light	24 months	< 1%	Recommended long-term storage
4°C, dessicated, protected from light	12 months	< 2%	Suitable for short-term storage
25°C (Room Temperature), protected from light	1 month	< 5%	Avoid for long-term storage
25°C (Room Temperature), exposed to light	1 week	> 10%	Compound is light sensitive

Solution Stability

Stock solutions of **Neuroinflammatory-IN-2** in anhydrous DMSO are stable for extended periods when stored properly. For aqueous-based assays, it is critical to prepare fresh dilutions from the DMSO stock immediately before use.

Storage Condition	Solvent	Concentration	Time Period	Purity Change	Notes
-80°C	DMSO	10 mM	12 months	< 1%	Recommended for stock solutions
-20°C	DMSO	10 mM	6 months	< 2%	Suitable for working stock solutions
4°C	DMSO	10 mM	1 week	< 5%	Avoid for long-term storage of solutions
25°C (Room Temperature)	DMSO	10 mM	24 hours	> 10%	Significant degradation observed
-20°C	Ethanol	5 mM	1 month	< 5%	Less stable than DMSO stocks
25°C (Room Temperature)	Aqueous Buffer (pH 7.4)	10 µM	< 2 hours	> 20%	Highly unstable in aqueous solutions

Note: Avoid repeated freeze-thaw cycles of stock solutions. Aliquot the stock solution into single-use vials to maintain stability.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of **Neuroinflammatory-IN-2** for subsequent use in cell-based assays.

Materials:

- **Neuroinflammatory-IN-2** (lyophilized powder)
- Anhydrous Dimethyl Sulfoxide (DMSO, cell culture grade)
- Sterile, conical-bottom polypropylene tubes
- Calibrated micropipettes and sterile tips

Procedure:

- Equilibrate the vial of **Neuroinflammatory-IN-2** to room temperature before opening to prevent moisture condensation.
- Briefly centrifuge the vial to ensure all the powder is at the bottom.
- To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, for 1 mg of **Neuroinflammatory-IN-2** (MW = 403.44 g/mol), add 247.8 μ L of DMSO.
- Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (37°C) for 5-10 minutes may assist in dissolution.
- Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
- Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Cell-Based Assay Protocol: Inhibition of LPS-Induced Nitric Oxide Production in Microglia

Objective: To determine the inhibitory effect of **Neuroinflammatory-IN-2** on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

- BV-2 or primary microglial cells
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- Lipopolysaccharide (LPS) from E. coli
- **Neuroinflammatory-IN-2** (10 mM stock in DMSO)
- Griess Reagent Kit for NO measurement
- Phosphate-Buffered Saline (PBS)
- 96-well cell culture plates

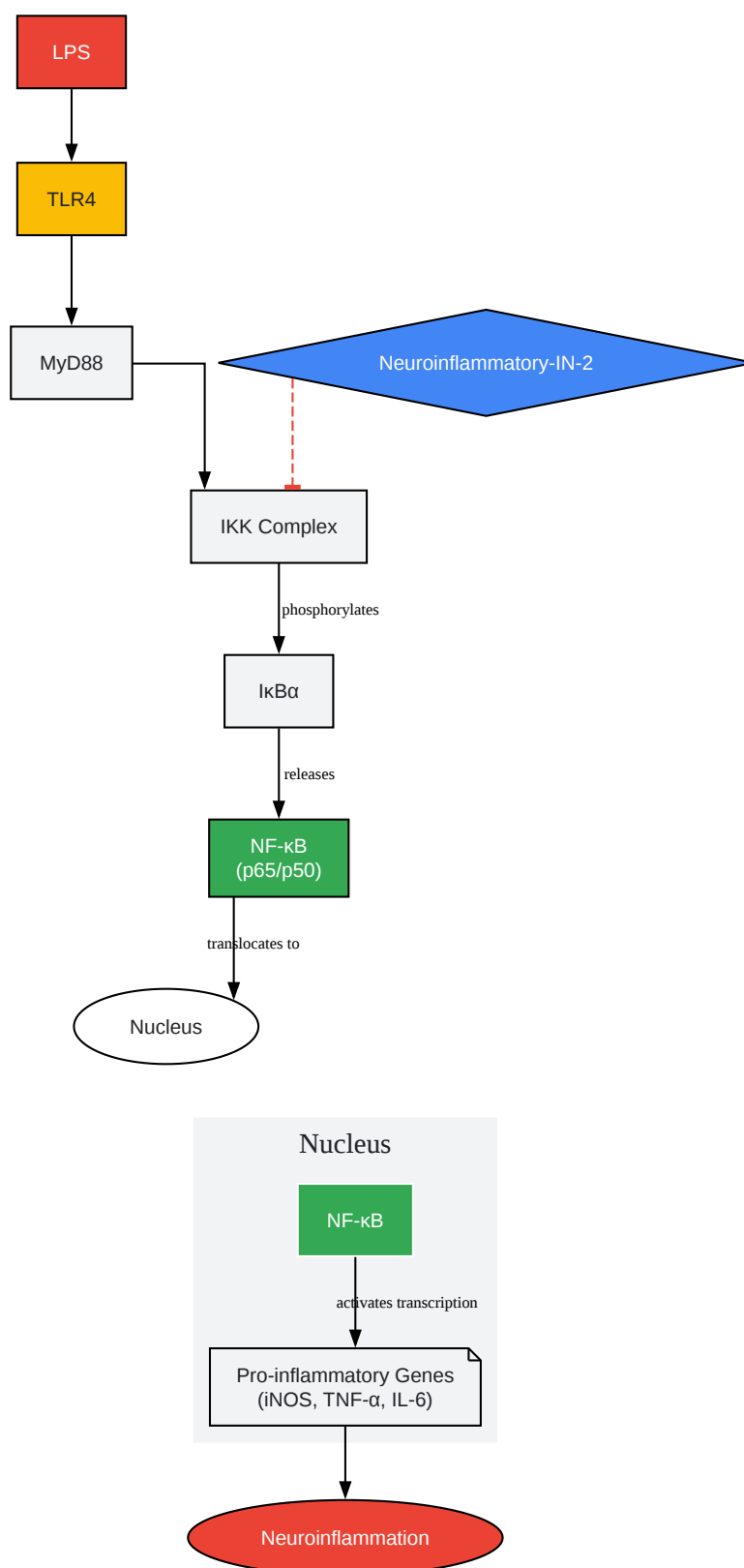
Procedure:

- **Cell Seeding:** Seed microglial cells in a 96-well plate at a density of 5×10^4 cells/well in 100 μ L of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.
- **Compound Preparation:** Prepare serial dilutions of **Neuroinflammatory-IN-2** in complete medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (0.1% DMSO in medium).
- **Treatment:** Remove the old medium from the wells and add 100 μ L of the prepared **Neuroinflammatory-IN-2** dilutions or vehicle control. Pre-incubate the cells with the compound for 1 hour at 37°C.
- **Stimulation:** After the pre-incubation period, add 10 μ L of LPS solution (final concentration of 100 ng/mL) to the appropriate wells. Do not add LPS to the negative control wells.
- **Incubation:** Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
- **Nitric Oxide Measurement:**

- After incubation, collect 50 μ L of the cell culture supernatant from each well and transfer to a new 96-well plate.
- Add 50 μ L of Sulfanilamide solution (Component A of Griess Reagent Kit) to each well and incubate for 5-10 minutes at room temperature, protected from light.
- Add 50 μ L of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Component B of Griess Reagent Kit) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis: Calculate the concentration of nitrite in each sample using a sodium nitrite standard curve. Determine the IC₅₀ value of **Neuroinflammatory-IN-2** by plotting the percentage of NO inhibition against the log concentration of the compound.

Visualizations

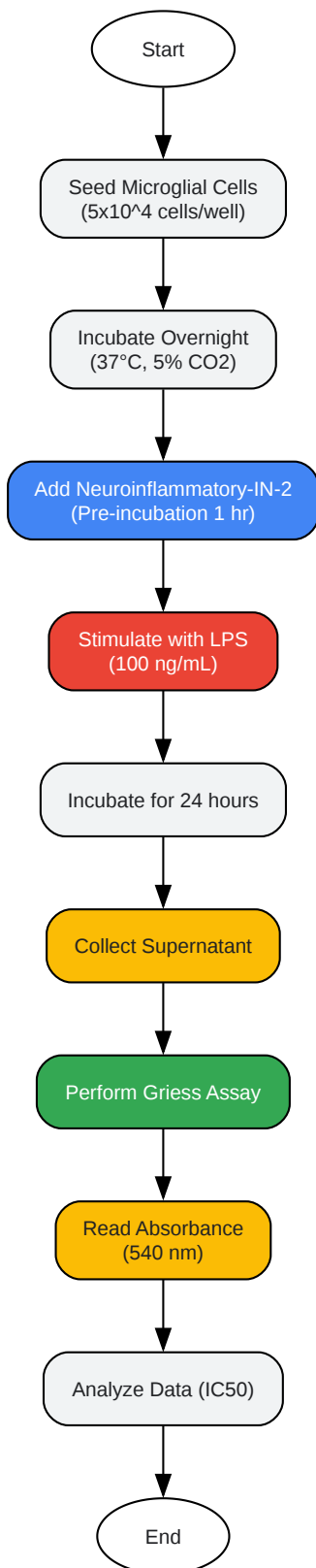
Signaling Pathway of Neuroinflammatory-IN-2



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Caption: NF-κB signaling pathway and the inhibitory action of **Neuroinflammatory-IN-2**.

Experimental Workflow for NO Inhibition Assay



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Caption: Workflow for the Lipopolysaccharide (LPS)-induced nitric oxide inhibition assay.

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